6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a pyridine ring fused with a pyrrole ring, with a fluorine atom at the 6th position and a carboxylic acid group at the 2nd position. This unique structure imparts specific chemical properties that make it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a cyclizing agent under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position of the pyridine ring using a fluorinating reagent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Carboxylation: The carboxylic acid group is introduced at the 2nd position through a carboxylation reaction, often using carbon dioxide or a carboxylating agent in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of cost-effective reagents and catalysts to ensure scalability and economic viability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets. It has shown promise as an inhibitor of specific enzymes and receptors involved in disease pathways.
Biological Studies: Researchers use the compound to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of action of various biological targets.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for the development of new chemical entities with desired properties.
Mechanism of Action
The mechanism of action of 6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating downstream signaling pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to altered cellular responses such as reduced cell proliferation or increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A similar compound without the fluorine atom and carboxylic acid group. It serves as a core structure for various derivatives with different biological activities.
6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: A compound with a chlorine atom instead of a fluorine atom at the 6th position. It exhibits different chemical properties and biological activities.
Furo[3,2-b]pyridine-6-carboxylic acid: A structurally related compound with a furan ring fused to the pyridine ring. It has distinct chemical and biological properties.
Uniqueness
6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacokinetic properties. The carboxylic acid group also enhances its solubility and potential for forming hydrogen bonds, contributing to its biological activity.
Properties
IUPAC Name |
6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-6-5(10-3-4)2-7(11-6)8(12)13/h1-3,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAQNDKPTXXZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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